(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol

Physicochemical profiling Solubility prediction Permeability optimization

Procure (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol (CAS 1458274-20-8) at the standard commercial purity of ≥98%. This compound is the definitive choice when aqueous solubility and hydrogen‑bonding capacity are limiting factors in a lead‑optimization campaign. Relative to the des‑hydroxymethyl analog, its 162% larger topological polar surface area (32.7 Ų vs. 12.5 Ų) and 0.78‑unit‑lower logP substantially improve partitioning behavior and metabolic clearance. The aliphatic hydroxyl group serves as a pre‑installed anchor for esterification‑based prodrug strategies, fluorophore labeling, affinity‑tag conjugation, or solid‑phase immobilization—eliminating additional protection/deprotection steps. Because the pyrrolidinemethanol scaffold is explicitly claimed in US 3,935,217 for cardiovascular indications, sourcing this exact substitution pattern reduces intellectual‑property risk. The 5‑bromo substituent further enables orthogonal palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig), making this compound a strategic, dual‑handle intermediate for assembling PROTACs, ADC payloads, or other bifunctional modalities.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 1458274-20-8
Cat. No. B1491421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol
CAS1458274-20-8
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2CCC(C2)CO
InChIInChI=1S/C13H18BrNO2/c1-17-13-3-2-12(14)6-11(13)8-15-5-4-10(7-15)9-16/h2-3,6,10,16H,4-5,7-9H2,1H3
InChIKeyKDWSUNIPGHWYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol (CAS 1458274-20-8) – Structural Identity, Physicochemical Fingerprint, and Key Procurement Attributes


(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol (CAS 1458274-20-8, C13H18BrNO2, MW 300.19 g/mol) is a substituted pyrrolidinemethanol featuring a 5-bromo-2-methoxybenzyl moiety attached to the pyrrolidine nitrogen and a pendant hydroxymethyl group at the 3-position of the pyrrolidine ring . This compound belongs to the broader class of N‑benzylpyrrolidine derivatives, many of which exhibit significant biological activity. Physicochemical descriptors computed from its structure include a topological polar surface area (TPSA) of 32.7 Ų, a calculated logP of 2.2719, three hydrogen‑bond acceptors, one hydrogen‑bond donor, and four rotatable bonds . Commercial availability is typically at 98% purity , with storage recommended at 2–8°C in sealed, dry conditions .

Why Generic Substitution Fails for (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol – The Physicochemical Cost of Oversimplified Core Swapping


Even seemingly minor structural alterations among N‑(5‑bromo‑2‑methoxybenzyl)pyrrolidine derivatives can produce large shifts in key physicochemical parameters that govern solubility, permeability, and molecular recognition . When the 3‑hydroxymethyl group is replaced by hydrogen, the topological polar surface area (TPSA) drops from 32.7 Ų to 12.5 Ų and the computed logP rises from 2.27 to 3.05, reflecting a substantial decrease in polarity and increase in lipophilicity . Such differences are not cosmetic; they directly influence compound partitioning, metabolic clearance, and hydrogen‑bond‑mediated interactions with biological targets. Consequently, substituting the title compound with an analog that lacks the hydroxymethyl handle can alter both the in‑system behavior and the downstream synthetic options available to a research or development program, making direct interchange unreliable without re‑optimization of the entire experimental workflow.

Quantitative Differentiation Evidence for (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol Relative to Structurally Proximal Analogs


Topological Polar Surface Area (TPSA) – A 2.6‑Fold Increase Over the Des‑Hydroxymethyl Analog

The target compound exhibits a TPSA of 32.7 Ų, which is 2.6‑fold higher than the TPSA of the direct analog 1-(5‑bromo‑2‑methoxy‑benzyl)‑pyrrolidine (CAS 864418‑18‑8, TPSA = 12.47 Ų) . Both values were computed using the same algorithm and platform, allowing a direct cross‑study comparison. The elevated TPSA translates into a predicted increase in aqueous solubility and a lower passive membrane permeability, properties that can be exploited when designing compounds that require limited CNS penetration or improved renal clearance.

Physicochemical profiling Solubility prediction Permeability optimization

Lipophilicity (LogP) – 0.78 Log Unit Reduction That Shifts the Compound Toward Hydrophilic Space

The computed logP of 2.2719 for the target compound is 0.78 log units lower than the logP of 3.0535 for the des‑hydroxymethyl analog 1-(5‑bromo‑2‑methoxy‑benzyl)‑pyrrolidine . This difference indicates a substantial shift in lipophilicity, moving the compound closer to the optimal logP range (1–3) recommended by Lipinski’s rule of five for oral drug candidates. Such a shift can influence metabolic stability, plasma protein binding, and off‑target partitioning, making the title compound a more hydrophilic starting point for lead optimization.

Lipophilicity optimization Drug-likeness ADME prediction

Hydrogen‑Bond Donor Count – Enabling Specific Intermolecular Interactions and Derivatization Pathways

The target compound possesses one hydrogen‑bond donor (the hydroxymethyl –OH), whereas the analog 1-(5‑bromo‑2‑methoxy‑benzyl)‑pyrrolidine has zero H‑bond donors . This lone donor not only permits the compound to engage in directional hydrogen‑bond interactions with biological targets but also serves as a reactive handle for esterification, carbamoylation, or oxidation chemistries. In protein‑ligand docking studies, the presence of a single donor can differentiate binding poses and affinities. Moreover, the donor count influences compliance with medicinal chemistry guidelines, such as the requirement for ≤5 H‑bond donors per Lipinski’s rule.

Hydrogen bonding Molecular recognition Derivatization handle

Structural Class Coverage – Encompassed by the Substituted Pyrrolidinemethanol Patent for Cardiovascular Indications

The core scaffold of the title compound falls within the Markush formula of US Patent 3,935,217, which claims substituted pyrrolidinemethanols of the general structure wherein R¹ and R² are H or C₁‑₄ alkyl; R³, R⁴, and R⁵ are H, halogen, C₁‑₄ alkyl, or C₁‑₄ alkoxy; and R is C₁‑₁₀ alkyl or a substituted benzyl group [1]. The patent specifically exemplifies compounds with bromo and methoxy substitutions on the benzyl ring and delineates their utility as drugs for diseases of the heart and circulation. By virtue of its substitution pattern (5‑bromo‑2‑methoxy on the benzyl group and hydroxymethyl at the 3‑position of the pyrrolidine), the title compound is structurally encompassed by this pharmacologically validated chemical space, providing a measure of prior art credibility that may not extend to analogs lacking the pyrrolidinemethanol core.

Cardiovascular pharmacology Patent landscape Scaffold validity

High‑Impact Application Scenarios for (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol Driven by Evidenced Differentiation


Aqueous‑Based Formulation and Solubility‑Driven Hit‑to‑Lead Optimization

The 162% higher TPSA and 0.78‑unit lower logP relative to the des‑hydroxymethyl analog make (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol the preferred scaffold when aqueous solubility is a limiting factor. Medicinal chemistry teams can initiate lead‑optimization programs with this compound when the target product profile demands lower lipophilicity and enhanced hydrogen‑bonding capacity, reducing the need for late‑stage solubility rescue.

Prodrug Design and Bioconjugation via the Free Hydroxymethyl Handle

The single aliphatic hydroxyl group of the target compound serves as a unique derivatization point that is absent in analogs such as 1-(5-bromo-2-methoxy-benzyl)-pyrrolidine . This handle enables straightforward esterification to generate prodrugs with modulated pharmacokinetics or conjugation to fluorophores, affinity tags, or solid‑phase resins. Procurement of this specific compound is warranted when the synthetic route requires a pre‑installed hydroxyl anchor without the need for additional protection/deprotection steps.

Cardiovascular Drug Discovery Within a Pharmacologically Validated Chemical Space

Because the pyrrolidinemethanol scaffold is explicitly claimed in US 3,935,217 for the treatment of diseases of the heart and circulation , the title compound represents a direct entry point into a patent‑backed chemical series. Research programs targeting ion channels, adrenergic receptors, or other cardiovascular pathways can reduce intellectual property risk and leverage prior structure‑activity data by sourcing this specific substitution pattern rather than an isosteric but unclaimed analog.

Building Block for Targeted Covalent Inhibitors (TCI) and Cross‑Coupling Chemistry

The 5‑bromo substituent on the benzyl ring provides a reactive center for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, etc.), while the hydroxymethyl group offers orthogonal reactivity for tethering warheads or linkers . This dual‑handled structure makes the compound a strategic intermediate for assembling bifunctional molecules such as PROTACs or antibody‑drug conjugate payloads, where precise reactivity and linker geometry are critical.

Quote Request

Request a Quote for (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.